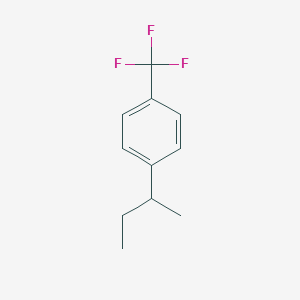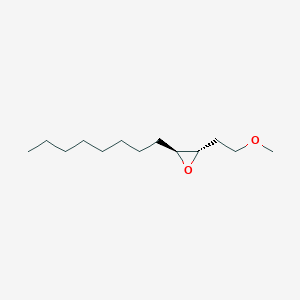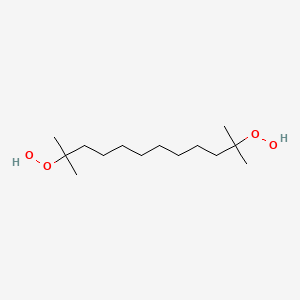
2,11-Dimethyldodecane-2,11-diperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Dimethyldodecane-2,11-diperoxol is an organic compound with a molecular formula of C14H30O2 It is a derivative of dodecane, featuring two peroxide groups at the 2nd and 11th positions, and methyl groups at the same positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyldodecane-2,11-diperoxol typically involves the oxidation of 2,11-dimethyldodecane. One common method is the use of hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-25°C
Solvent: Acetic acid or other suitable organic solvents
Catalyst: Sulfuric acid or other strong acids
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced oxidation processes and catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,11-Dimethyldodecane-2,11-diperoxol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the peroxide groups to hydroxyl groups.
Substitution: Halogenation or other substitution reactions can occur at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), Lewis acids
Major Products
Oxidation: 2,11-Dimethyldodecanedioic acid
Reduction: 2,11-Dimethyldodecane-2,11-diol
Substitution: Halogenated derivatives
Scientific Research Applications
2,11-Dimethyldodecane-2,11-diperoxol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2,11-Dimethyldodecane-2,11-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The pathways involved include:
Oxidative Stress Pathway: Induction of oxidative damage to cellular components.
Signal Transduction Pathways: Modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,11-Dimethyldodecane-2,11-diol
- 2,11-Dimethyldodecane
- 2,11-Dimethyl-2,11-dodecanediol
Comparison
2,11-Dimethyldodecane-2,11-diperoxol is unique due to its peroxide groups, which confer distinct chemical reactivity compared to its diol and hydrocarbon counterparts. The presence of peroxide groups makes it more reactive in oxidation and reduction reactions, and its ability to generate ROS sets it apart in biological and medical applications.
Properties
CAS No. |
61192-40-3 |
|---|---|
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
2,11-dihydroperoxy-2,11-dimethyldodecane |
InChI |
InChI=1S/C14H30O4/c1-13(2,17-15)11-9-7-5-6-8-10-12-14(3,4)18-16/h15-16H,5-12H2,1-4H3 |
InChI Key |
ZXFHHJSMDPFOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCC(C)(C)OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


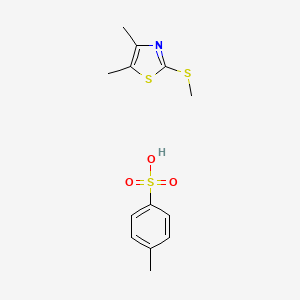
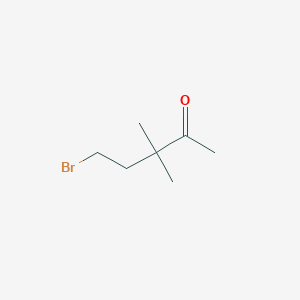
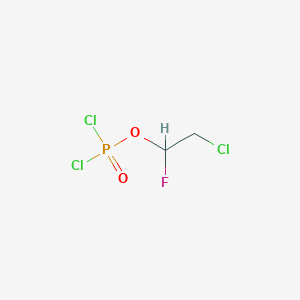
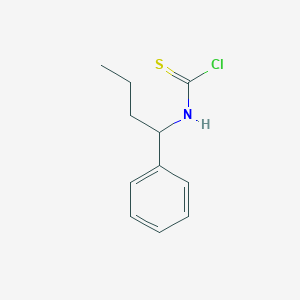

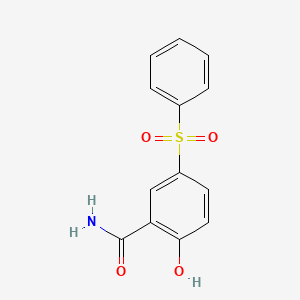
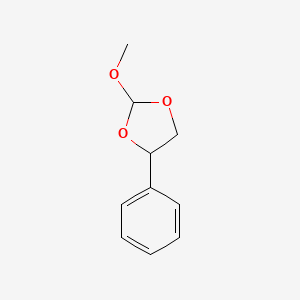
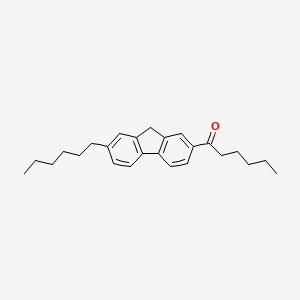
![[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14579226.png)
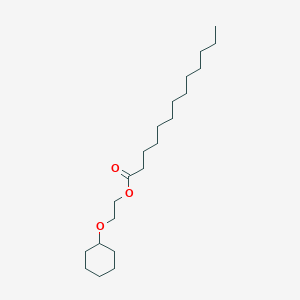
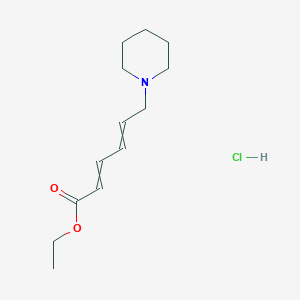
![1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine](/img/structure/B14579250.png)
